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Get Quote

The table below summarizes the available information on Ozarelix:

Aspect Description

Drug Class GnRH receptor antagonist (4th generation) [1] [2] [3]

Mechanism of Action Competitively blocks Gonadotropin-Releasing Hormone (GnRH) receptors in

the pituitary, rapidly suppressing luteinizing hormone (LH) and follicle-
stimulating hormone (FSH) secretion without a "flare effect" [3].

Primary Indications
(Under Investigation)

Advanced prostate cancer; previously investigated for benign prostatic
hyperplasia (BPH) and endometriosis [4] [2].

Status Development appears halted; no recent updates [2].

Available PK Data Not Available in public sources. Key parameters (absorption, volume of

distribution, protein binding, metabolism, routes of elimination, half-life,
clearance) are listed as "Not Available" [4].

Mechanism of Action and Experimental Findings

While full pharmacokinetic profiles are common for approved drugs, they are often not published for early-

stage investigational compounds. Ozarelix's mechanism and some cellular effects are documented in

preclinical studies.
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Detailed Mechanism of Action as a GnRH Antagonist

Ozarelix functions by blocking the GnRH receptor, a G protein-coupled receptor (GPCR) [3]. Unlike

agonists that cause an initial hormone surge, antagonists provide immediate suppression of the

hypothalamic-pituitary-gonadal (HPG) axis [5] [3]. This blockade inhibits downstream signaling pathways,

ultimately reducing the production of gonadotropins and sex hormones [3].

The following diagram illustrates this signaling pathway and Ozarelix's site of action:
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Key Experimental Findings from Preclinical Research

A 2010 study investigated Ozarelix's effects on hormone-refractory, androgen receptor-negative prostate

cancer cells (DU145 and PC3 lines) [1]. Key methodological details and findings are summarized below:

Experiment
Aspect

Detailed Methodology

Cell Lines DU145 and PC3 (models of androgen-independent prostate cancer) [1].

Treatment Cells were cultured and treated with Ozarelix [1]. Specific concentrations and
duration were not detailed in the abstract.

| Assays/Measurements | - Toxicity and cell viability [1].

Cell cycle analysis (e.g., via flow cytometry) [1].

Caspase activity assays (measuring apoptosis) [1].
Analysis of protein expression (e.g., c-FLIP, death receptors DR4/5, Fas) [1]. | | Key Findings | -

Ozarelix exhibited antiproliferative effects and caused cell accumulation in the G2/M phase of the
cell cycle [1].

It induced apoptosis (programmed cell death) via caspase-8 dependent activation of caspase-3 [1].
Ozarelix down-regulated c-FLIP (L), an anti-apoptotic protein, and increased expression and
activity of death receptors DR4/5 and Fas [1].
These actions sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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